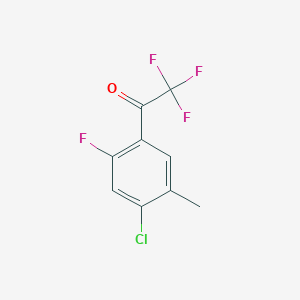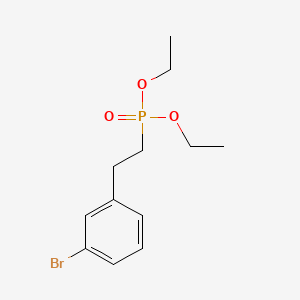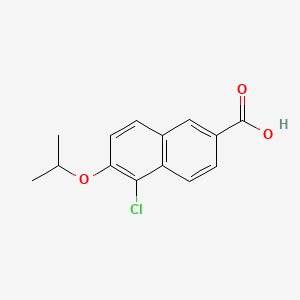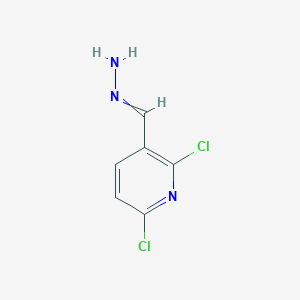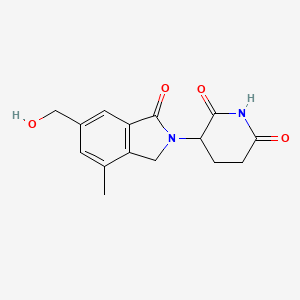
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperidine ring substituted with a hydroxymethyl group and a methyl group, along with an isoindolinone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindolinone moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxymethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure the desired product is obtained.
化学反应分析
Types of Reactions
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Lenalidomide: A similar compound used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another related compound with immunomodulatory properties.
Pomalidomide: A derivative with enhanced therapeutic effects compared to thalidomide.
Uniqueness
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group and the isoindolinone moiety differentiates it from other piperidine-2,6-dione derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
属性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC 名称 |
3-[5-(hydroxymethyl)-7-methyl-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-9(7-18)5-10-11(8)6-17(15(10)21)12-2-3-13(19)16-14(12)20/h4-5,12,18H,2-3,6-7H2,1H3,(H,16,19,20) |
InChI 键 |
GNWSVQCRMLLEDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


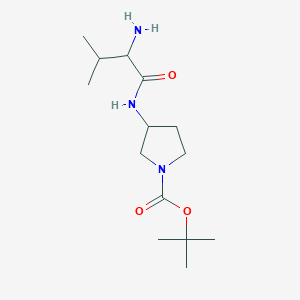

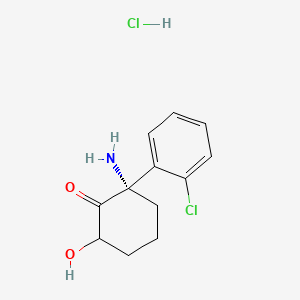

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
